S-Benzyl dibutylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl dibutylthiocarbamate: is an organic compound belonging to the class of thiocarbamates. Thiocarbamates are known for their versatility in organic chemistry, often used in various applications such as antifertility agents, antivirals, pesticides, and herbicides . The compound’s structure includes a benzyl group attached to a dibutylthiocarbamate moiety, making it a unique member of the thiocarbamate family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dibutylthiocarbamate can be achieved through a one-pot procedure. This method involves the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide, followed by the addition of a sulfoxide component . This protocol is efficient and environmentally friendly, as it eliminates the need for isolation and purification of the isocyanide intermediate.
Industrial Production Methods: Industrial production of thiocarbamates, including this compound, often involves the use of continuous flow chemistry. This method provides high efficiency and controllability, making it suitable for large-scale synthesis . The use of trifluoromethanesulfonic acid (TfOH) as a catalyst in the three-component synthesis of dithiocarbamates from α-diazoesters is another notable method .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl dibutylthiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include benzoic acids and benzylic halides, which are useful intermediates in organic synthesis .
Scientific Research Applications
S-Benzyl dibutylthiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Benzyl dibutylthiocarbamate involves its interaction with molecular targets and pathways. For instance, its derivatives act as copper chelators, increasing the internal concentration of copper in bacterial cells, leading to antimicrobial effects . Additionally, its anticancer properties are attributed to its ability to intercalate DNA and inhibit DNA topoisomerase I and II .
Comparison with Similar Compounds
- Thiobencarb
- Orbencarb
- Molinate
Comparison: S-Benzyl dibutylthiocarbamate is unique due to its specific structure, which includes a benzyl group attached to a dibutylthiocarbamate moiety. This structure imparts distinct chemical properties and reactivity compared to other thiocarbamates like Thiobencarb, Orbencarb, and Molinate . Its versatility in various applications, including its use as an antimicrobial and anticancer agent, further highlights its uniqueness .
Properties
CAS No. |
51861-34-8 |
---|---|
Molecular Formula |
C16H25NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
S-benzyl N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C16H25NOS/c1-3-5-12-17(13-6-4-2)16(18)19-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
LBMGTDVXBJTJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.